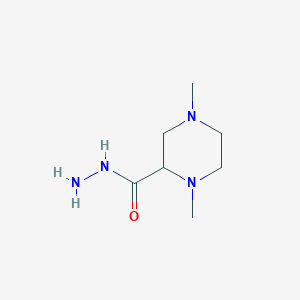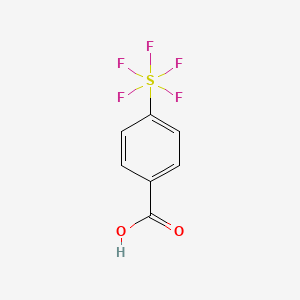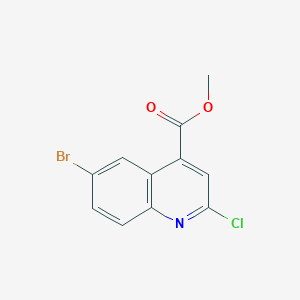
1-Isocyano-2,2-dimethyl-propane
Übersicht
Beschreibung
1-Isocyano-2,2-dimethyl-propane, also known as tert-butyl isocyanide, is an organic compound characterized by the presence of an isocyano group attached to a tert-butyl group. This compound is notable for its unique chemical properties and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,2-dimethyl-propane can be synthesized through the Hofmann carbylamine reaction. This involves the reaction of tert-butylamine with chloroform in the presence of a strong base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is typically carried out in dichloromethane as a solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyano-2,2-dimethyl-propane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution (SN2): It can act as a nucleophile in SN2 reactions with alkyl halides, forming highly substituted secondary amides.
Multicomponent Reactions: It participates in Ugi and Passerini reactions, forming complex molecules through multicomponent condensation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Multicomponent Reactions: Reagents include aldehydes, amines, and carboxylic acids, often in the presence of catalysts.
Major Products:
Secondary Amides: Formed through SN2 reactions.
Complex Molecules: Formed through multicomponent reactions, often used in drug discovery and materials science.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2,2-dimethyl-propane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and antitumoral activities.
Medicine: Explored as a pharmacophore in drug discovery, particularly for its metal-coordinating properties.
Industry: Utilized in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-isocyano-2,2-dimethyl-propane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity is due to the unique electronic structure of the isocyano group, which can participate in various chemical transformations. In biological systems, it can coordinate with metal ions, potentially disrupting metal-dependent enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexyl isocyanide
- Phenyl isocyanide
- 2-Isocyanopyrimidine
Comparison: 1-Isocyano-2,2-dimethyl-propane is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity. Compared to cyclohexyl isocyanide and phenyl isocyanide, it is more sterically hindered, affecting its participation in certain reactions. Its reactivity in multicomponent reactions is also distinct, making it a valuable reagent in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-isocyano-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2,3)5-7-4/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBCCNOZAODMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374427 | |
| Record name | 1-isocyano-2,2-dimethyl-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72443-18-6 | |
| Record name | 1-isocyano-2,2-dimethyl-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72443-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


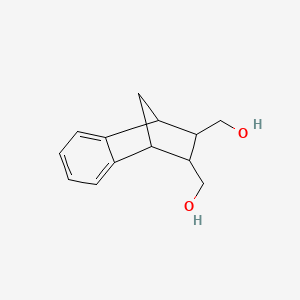
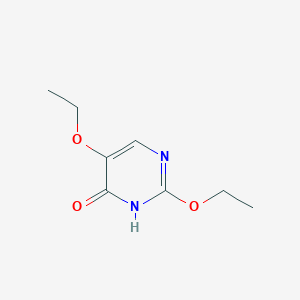

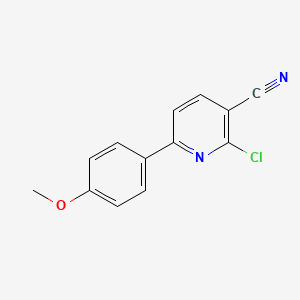
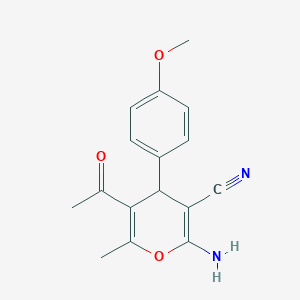

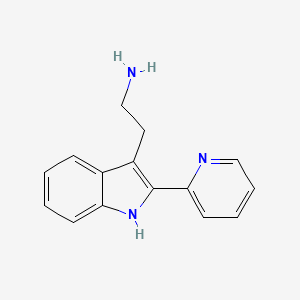
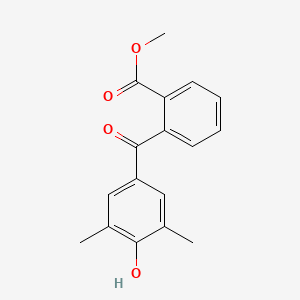

![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)
![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)
